molecular formula C10H11BN4O2 B7956129 (6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid

(6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid

Cat. No.: B7956129
M. Wt: 230.03 g/mol
InChI Key: ATUWJYWGMZYFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a benzotriazole ring substituted with a cyano group, an isopropyl group, and a boronic acid moiety. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the cyano and isopropyl groups. The boronic acid moiety is then introduced through a series of reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted benzotriazoles.

Scientific Research Applications

(6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The cyano and isopropyl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyano-3-isopropyl-1,2,3-benzotriazol-4-yl)boronic acid is unique due to the presence of the benzotriazole ring, which provides additional stability and reactivity compared to simpler boronic acids. The cyano group also enhances its potential for various chemical transformations.

Properties

IUPAC Name

(6-cyano-3-propan-2-ylbenzotriazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN4O2/c1-6(2)15-10-8(11(16)17)3-7(5-12)4-9(10)13-14-15/h3-4,6,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUWJYWGMZYFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N(N=N2)C(C)C)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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